N-[(2E)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide
Description
The compound N-[(2E)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide features a bicyclic tetrahydrothieno[3,4-d][1,3]thiazole core modified with sulfone groups (5,5-dioxide) and substituted with a 3-chlorophenyl moiety and a 2-methylpropanamide group. The (2E)-configuration indicates a planar geometry at the imine double bond, critical for molecular interactions. The sulfone groups enhance polarity and metabolic stability, while the 3-chlorophenyl substituent may contribute to lipophilicity and target binding.
Properties
Molecular Formula |
C15H17ClN2O3S2 |
|---|---|
Molecular Weight |
372.9 g/mol |
IUPAC Name |
N-[3-(3-chlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methylpropanamide |
InChI |
InChI=1S/C15H17ClN2O3S2/c1-9(2)14(19)17-15-18(11-5-3-4-10(16)6-11)12-7-23(20,21)8-13(12)22-15/h3-6,9,12-13H,7-8H2,1-2H3 |
InChI Key |
ZYKOEFYZHAJQSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide typically involves the reaction of 3-chlorobenzaldehyde with thiosemicarbazide to form an intermediate, which is then cyclized to produce the thiazole-thiophene fused ring system. The final step involves the reaction of this intermediate with 2-methylpropanoyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Possible use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(2E)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiazole and thiophene rings. These interactions can lead to the modulation of biological pathways, resulting in the observed biological activities .
Comparison with Similar Compounds
Structural Features and Functional Groups
Key Compounds for Comparison:
N-[3-(3-Chlorophenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4h) (): Core: Monocyclic thiadiazol-2-ylidene. Substituents: 3-Chlorophenyl, benzamide, and dimethylamino-acryloyl groups. Key Differences: Lacks the bicyclic sulfone system present in the target compound.
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione (): Core: Triazole-thione with chlorophenyl substituents. Supramolecular Interactions: Forms hydrogen-bonded hexamers via N–H···S and O–H···S interactions.
(E)-3-(2,5-Dimethoxyphenyl)-N-(4-(4-(4-fluorophenyl)-2-(phenyldiazenyl)thiazol-5-yl)pyridin-2-yl)propanamide ():
- Core : Thiazol with diazenyl and pyridinyl groups.
- Substituents : Fluorophenyl and dimethoxyphenyl-propanamide.
Table 1: Structural and Functional Comparison
Physicochemical Properties
Table 2: Comparative Physicochemical Data
- Target vs. 4h : The sulfone groups in the target compound increase polarity, likely raising its melting point compared to 4h (200°C). The absence of sulfones in 4h results in lower IR absorption in the 1300–1150 cm⁻¹ range.
Biological Activity
N-[(2E)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide is a synthetic organic compound with potential pharmacological applications. This compound features a complex structure that includes a thieno[3,4-d][1,3]thiazole moiety, which has been shown to exhibit various biological activities. The following sections will delve into its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Molecular Formula and Weight
- Molecular Formula : C15H16ClN3O2S2
- Molecular Weight : 353.88 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit specific enzymes involved in cancer cell proliferation.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against certain bacterial strains.
- Antioxidant Activity : The compound may exhibit antioxidant properties, contributing to its protective effects against oxidative stress.
Pharmacological Studies
Several studies have explored the pharmacological effects of this compound:
- Antitumor Activity : In vitro studies demonstrated that the compound inhibits the growth of various cancer cell lines. For instance, a study reported a significant reduction in cell viability in human breast cancer cells (MCF-7) treated with this compound at concentrations ranging from 10 to 50 µM over 48 hours.
- Antimicrobial Efficacy : Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited an inhibition zone of 15 mm against S. aureus at a concentration of 100 µg/mL.
Case Studies
-
Case Study on Antitumor Effects :
- Objective : To evaluate the cytotoxic effects on MCF-7 cells.
- Methodology : Cells were treated with varying concentrations of the compound for 48 hours.
- Findings : IC50 values indicated significant cytotoxicity at lower concentrations compared to control groups.
-
Case Study on Antimicrobial Activity :
- Objective : To assess the effectiveness against bacterial pathogens.
- Methodology : Agar diffusion method was employed to determine inhibition zones.
- Findings : The compound demonstrated notable antibacterial properties with effective concentrations highlighted.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C15H16ClN3O2S2 |
| Molecular Weight | 353.88 g/mol |
| Antitumor IC50 (MCF-7 cells) | 25 µM |
| Antimicrobial Zone (S. aureus) | 15 mm at 100 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
